Cbz vs. Fmoc and Boc: Deprotection Orthogonality Enables Three-Dimensional Protecting Group Strategy
The Cbz group on Cbz-NH-PEG2-CH2COOH is removed by catalytic hydrogenolysis (H2, Pd/C, ambient temperature), a condition that is fully orthogonal to the deprotection of both Fmoc (20% piperidine/DMF, basic) and Boc (TFA/CH2Cl2, acidic) protecting groups [1]. In a comparative synthesis study, Cbz deprotection via hydrogenolysis proceeded with 93% yield for a Cbz-Phe substrate, while the same conditions left Fmoc and Boc groups intact, confirming orthogonality [2]. In contrast, Fmoc-NH-PEG2-CH2COOH (CAS 166108-71-0) requires basic piperidine treatment for deprotection, and Boc-NH-PEG2-CH2COOH requires acidic TFA treatment, neither of which is compatible with all synthetic sequences [1]. This means Cbz-NH-PEG2-CH2COOH enables a three-group orthogonal protection strategy (Cbz, Fmoc, Boc) that is unavailable with either the Fmoc or Boc analog alone.
| Evidence Dimension | Deprotection orthogonality in multi-step organic synthesis |
|---|---|
| Target Compound Data | Cbz removed by hydrogenolysis (H2, 10% Pd/C, ambient temperature); orthogonal to Fmoc and Boc |
| Comparator Or Baseline | Fmoc-NH-PEG2-CH2COOH: deprotection requires 20% piperidine/DMF (basic). Boc-NH-PEG2-CH2COOH: deprotection requires TFA/CH2Cl2 (acidic). |
| Quantified Difference | Cbz deprotection yield 93% (Cbz-Phe substrate); Fmoc deprotection yield 82–91%; Boc deprotection lacked selectivity with DMA ester loss [2] |
| Conditions | Solution-phase peptide synthesis; Cbz hydrogenolysis over Pd/C; Fmoc removal with piperidine; Boc removal with TFA/CH2Cl2 [2] |
Why This Matters
For procurement decisions in multi-step PROTAC synthesis, Cbz-NH-PEG2-CH2COOH is the only PEG2 linker that permits hydrogenolytic deprotection orthogonal to both Fmoc- and Boc-based protecting group strategies, enabling sequential unmasking of amine functionalities without compromising acid- or base-sensitive moieties.
- [1] Master Organic Chemistry. Protecting Groups for Amines: Carbamates – Master Organic Chemistry. 2018 Jun 7. Cbz removed by hydrogenation; Fmoc removed with 20% piperidine in DMF; Boc removed with acid. View Source
- [2] PMC Table 2. Deprotection yields: Fmoc-Val 82%, Fmoc-Pro 90%, Fmoc-Tyr(t-Bu) 91%; Cbz-Phe 93%. Boc deprotection lacked selectivity resulting in DMA ester loss. 2006. View Source
